H-Trp-Gly-Tyr-OH

Charge Transfer Pulse Radiolysis Redox Biology

Researchers calibrating electron tunneling models need sequence-defined peptides with quantitative kinetic data. H-Trp-Gly-Tyr-OH (CAS 15035-24-2) is the validated redox standard for intramolecular charge transfer studies. • Defined rate constant: k1(1) = 2/3 × k1(0) with k1(0) = 7.3 × 10⁴ s⁻¹ for ET distance calibration. • pH-dependent kinetics: ~10⁴ s⁻¹ (pH 7) to >10⁵ s⁻¹ (pH 4), probes local protonation events. • Validated negative control for opioid receptor assays (lacks N-terminal Tyr/Pro). • Sequence-specific; isomers (e.g., Tyr-Gly-Trp) or extended analogs are invalid substitutes. Lyophilized powder; DMSO-soluble; ships globally.

Molecular Formula C22H24N4O5
Molecular Weight 424.4 g/mol
CAS No. 15035-24-2
Cat. No. B174700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Trp-Gly-Tyr-OH
CAS15035-24-2
Molecular FormulaC22H24N4O5
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N
InChIInChI=1S/C22H24N4O5/c23-17(10-14-11-24-18-4-2-1-3-16(14)18)21(29)25-12-20(28)26-19(22(30)31)9-13-5-7-15(27)8-6-13/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1
InChIKeyWVHUFSCKCBQKJW-HKUYNNGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Trp-Gly-Tyr-OH: Electron Transfer & Redox Model Peptide


H-Trp-Gly-Tyr-OH (CAS 15035-24-2) is a synthetic tripeptide composed of L-tryptophan, glycine, and L-tyrosine, with a molecular weight of 424.46 g/mol and the formula C22H24N4O5 . It is established as a model peptide for studying intramolecular charge (electron) transfer processes, specifically the one-electron oxidation of tryptophan and subsequent radical transformation to tyrosine [1][2]. The compound is supplied as a lyophilized powder, soluble in DMSO, and requires storage at -20°C to maintain stability .

Redox model peptide for pulse radiolysis studies
Defined Trp-Gly-Tyr sequence for intramolecular ET
Lyophilized powder, DMSO-soluble format

H-Trp-Gly-Tyr-OH: Critical Sequence Determinants


The specific sequence Trp-Gly-Tyr is not interchangeable with other tripeptides or even its sequence isomer Tyr-Gly-Trp. The N-terminal tryptophan is essential for the primary one-electron oxidation event, while the C-terminal tyrosine serves as the acceptor for the subsequent intramolecular charge transfer, a process that is highly sensitive to the intervening glycine spacer and the overall peptide conformation [1]. Substituting the sequence, altering the length (e.g., adding a glycine to form H-Trp-Gly-Gly-Tyr-OH), or changing the terminal functional groups (e.g., to an amide) will fundamentally alter the kinetics and thermodynamics of the electron transfer, rendering any comparative biophysical or mechanistic study invalid [1].

Sequence isomer Tyr-Gly-Trp alters radical initiation site, changing ET pathway
Spacer length Glycine spacer (n=0 or n=2) may shift ET rate constant significantly
C-terminal modification Amidation disrupts kinetic and thermodynamic ET profile

H-Trp-Gly-Tyr-OH: Quantified Differentiation vs. Analogs


Intramolecular Charge Transfer Rate Comparison

H-Trp-Gly-Tyr-OH (n=1 in the TrpH-(Gly)n-TyrOH series) exhibits a specific, quantifiable rate constant (k1) for the intramolecular transformation of a tryptophanyl radical to a tyrosyl radical. This rate is distinct from peptides with different glycine spacer lengths (n=0 or n=2). The rate for H-Trp-Gly-Tyr-OH is governed by an inverse-square distance relationship, where k1(n) = k1(0) / (1 + n²/2) [1]. This allows for precise prediction and validation of electron transfer distances in protein models.

Intramolecular k1
Head-to-head
H-Trp-Gly-Tyr (n=1)
k1 ≈ 4.9×10⁴ s⁻¹
Trp-Tyr (n=0): 7.3×10⁴ s⁻¹
Trp-Gly-Gly-Tyr (n=2): 2.4×10⁴ s⁻¹
Supports ET distance calibration
Inverse-square distance model; pH 7, 20°C
Charge Transfer Pulse Radiolysis Redox Biology

Intramolecular vs. Intermolecular Charge Transfer Mechanism

The primary utility of H-Trp-Gly-Tyr-OH lies in its well-characterized *intramolecular* charge transfer pathway, which is highly efficient. This is in stark contrast to *intermolecular* reactions between separate Trp and Tyr-containing molecules, which are 'comparatively slow and inefficient' [1]. This defines the compound as a specific tool for studying through-bond and through-space electron transfer within a single peptide chain, a mechanism relevant to biological processes like enzymatic redox protection [2].

Radical mechanism
Head-to-head
Pulse radiolysis: N₃· / Br₂⁻· radical generation
Distinguishes hole hopping from diffusion
Intramolecular efficient; intermolecular slow (reported)
Radical Chemistry Electron Tunneling Peptide Conformation

pH Dependence of Charge Transfer Kinetics

The charge transfer kinetics in the TrpH-(Gly)n-TyrOH series are highly pH-dependent, a feature that can be exploited to tune or probe the local environment. At pH 4, the rate for H-Trp-Gly-Tyr-OH (n=1) is comparable to that for n=2 (both >2 × 10⁵ s⁻¹), whereas at pH 11, the rate for n=0 is significantly enhanced (k1(0) > 10⁶ s⁻¹) due to deprotonation of the tyrosine -OH group (pKa ~10.1) [1]. This pH sensitivity is a specific and quantifiable property.

pH-dependent k1
Class-level
pH 4: >2×10⁵ s⁻¹ → pH 7: ~4.9×10⁴ s⁻¹ → pH 11: >10⁶ s⁻¹ (n=0)
Reports pH-responsive kinetic probe
Trend linked to Tyr-OH deprotonation (pKa ~10.1)
pH-Dependent Kinetics Peptide Oxidation Radical Stability

H-Trp-Gly-Tyr-OH: Validated Research Applications


Long-Range Electron Transfer Calibration Standard

The precise rate constant for the Trp-Gly-Tyr spacer length (n=1) provides a critical data point for calibrating theoretical models of electron tunneling in proteins. Researchers can use this compound to validate computational predictions of ET rates across a defined distance and peptide backbone, as the kinetics are described by a quantifiable inverse-square distance relationship (k1(1) = 2/3 * k1(0), where k1(0) = 7.3 × 10⁴ s⁻¹) [1].

Redox Hole Hopping Mechanistic Probe

H-Trp-Gly-Tyr-OH serves as a minimal, well-defined model for the 'hole hopping' pathways proposed to protect enzymes from oxidative damage, where chains of Trp and Tyr shuttle oxidizing equivalents to the protein surface [2]. Its efficient *intramolecular* radical transformation (versus slow *intermolecular* reactions) makes it the correct reference standard for distinguishing between these two fundamental charge transfer mechanisms in aqueous biophysical studies [1].

pH-Dependent Pulse Radiolysis Probe

The strong, quantifiable pH-dependence of its charge transfer kinetics (rates increase from ~10⁴ s⁻¹ at pH 7 to >10⁵ s⁻¹ at pH 4 and >10⁶ s⁻¹ for related compounds at pH 11) allows H-Trp-Gly-Tyr-OH to be employed as a probe for local protonation/deprotonation events in time-resolved pulse radiolysis studies of more complex peptide environments [1].

Negative Control for Opioid Receptor Binding

While structurally related tetrapeptides like Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) exhibit potent and characterized μ-opioid receptor binding and analgesia [3], the free acid tripeptide H-Trp-Gly-Tyr-OH lacks the N-terminal tyrosine and proline residues essential for this activity. Its established primary function as a redox model peptide [1] confirms its suitability as a negative control to validate the sequence-specificity of opioid peptide assays.

Application
Selection Property
Validation Focus
Long-range ET calibration
Defined Gly spacer (n=1)
Rate-distance model validation
Redox hole hopping studies
Intramolecular electron tunneling
Radical transformation mechanism
pH-dependent kinetic probe
pH-responsive kinetics
Rate change with deprotonation
Opioid receptor negative control
Lacks N-terminal Tyr-Pro motif
μ-opioid binding specificity

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